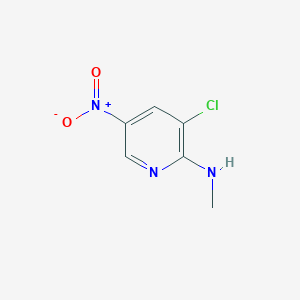
3-chloro-N-methyl-5-nitropyridin-2-amine
Cat. No. B3023225
Key on ui cas rn:
813424-10-1
M. Wt: 187.58 g/mol
InChI Key: PCASSQBOCYLSTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07585878B2
Procedure details


A suspension of 329 mg of 3-chloro-N-methyl-5-nitropyridin-2-ylamine, 489 mg of iron powder, and 9 ml of acetic acid was stirred at 60° C. for 2 hours. After the reaction solution was cooled to room temperature, ethanol was added thereto and the solution was filtrated through celite. The filtrate was concentrated under reduced pressure and ethyl acetate and a saturated aqueous sodium bicarbonate solution were added thereto. To the organic layer obtained by an operation of separation was added a 1M aqueous sodium hydroxide solution, followed by an operation of separation. The resulting organic layer was dried over anhydrous sodium sulfate and filtrated and then the resulting filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (chloroform:methanol) to obtain 193 mg of 3-chloro-2-methylamino-5-aminopyridine as a brown oil.





Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([NH:11][CH3:12])=[N:4][CH:5]=[C:6]([N+:8]([O-])=O)[CH:7]=1.C(O)(=O)C.[OH-].[Na+]>[Fe].C(O)C>[Cl:1][C:2]1[C:3]([NH:11][CH3:12])=[N:4][CH:5]=[C:6]([NH2:8])[CH:7]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
329 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C(=NC=C(C1)[N+](=O)[O-])NC
|
|
Name
|
|
|
Quantity
|
9 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
489 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Fe]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred at 60° C. for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After the reaction solution was cooled to room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the solution was filtrated through celite
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated under reduced pressure and ethyl acetate
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a saturated aqueous sodium bicarbonate solution were added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To the organic layer obtained by an operation of separation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
followed by an operation of separation
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The resulting organic layer was dried over anhydrous sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtrated
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the resulting filtrate was concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by silica gel column chromatography (chloroform:methanol)
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C(=NC=C(C1)N)NC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 193 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 69.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
